N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide

Taxane SAR Chiral building block Enantiomeric purity

N‑[(1S,2R)‑2,3‑dihydroxy‑1‑phenylpropyl]benzamide (CAS 103150‑32‑9), widely referred to as Taxol Side Chain Diol, is a chiral benzamide bearing two defined stereocentres. It functions as a key synthetic intermediate for constructing the C13 side‑chain of paclitaxel (Taxol) and related microtubule‑stabilising taxanes.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 103150-32-9
Cat. No. B177200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide
CAS103150-32-9
SynonymsTAXOL SIDE CHAIN DIOL(SH)
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(CO)O)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H17NO3/c18-11-14(19)15(12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1-10,14-15,18-19H,11H2,(H,17,20)/t14-,15-/m0/s1
InChIKeyOCRUDDLKDFDNGT-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taxol Side Chain Diol (CAS 103150‑32‑9): Chiral Benzamide Building Block for Taxane‑Based Cancer Research


N‑[(1S,2R)‑2,3‑dihydroxy‑1‑phenylpropyl]benzamide (CAS 103150‑32‑9), widely referred to as Taxol Side Chain Diol, is a chiral benzamide bearing two defined stereocentres . It functions as a key synthetic intermediate for constructing the C13 side‑chain of paclitaxel (Taxol) and related microtubule‑stabilising taxanes . Commercial supplies typically achieve ≥98 % chemical purity and are stored at –20 °C .

Why N‑[(1S,2R)‑2,3‑dihydroxy‑1‑phenylpropyl]benzamide Cannot Be Replaced by Generic Side‑Chain Intermediates


The (1S,2R) absolute configuration of the vicinal diol is indispensable for the biological conformation of the taxane side chain [1]. Racemic or alternative (e.g., C13 acid, methyl ester) side‑chain surrogates introduce stereochemical heterogeneity or altered hydrogen‑bond networks that diminish tubulin polymerisation activity [2]. Consequently, direct substitution without chiral‑purity validation risks compromising the fidelity of structure‑activity relationship studies and downstream conjugate assembly.

Quantitative Differentiation: Where Taxol Side Chain Diol (103150‑32‑9) Separates from Closest Comparators


Stereochemical Identity vs. Racemic Mixture: Biological Consequence

The target compound is the single (1S,2R) enantiomer required to construct the bioactive C13 side‑chain of paclitaxel. Racemic (2RS,3RS)‑3‑benzoylamino‑3‑phenyl‑propane‑1,2‑diol lacks the defined stereochemistry necessary for tubulin binding, as extensive SAR studies have demonstrated that the (2R,3S) side‑chain configuration (equivalent to 1S,2R after carbonyl reduction) is critical for microtubule stabilisation [1][2]. Where enantiomeric composition is not explicitly certified, procurement of the racemate introduces a risk of inactive or antagonistic material in biological assays.

Taxane SAR Chiral building block Enantiomeric purity

Hydrogen‑Bond Donor/Acceptor Profile vs. C13 Carboxylic Acid Analogue

The target diol possesses three hydrogen‑bond donors and three acceptors (HBD = 3, HBA = 3), whereas the corresponding C13 carboxylic acid (N‑benzoyl‑(2R,3S)‑3‑phenylisoserine) contains four acceptors (two carbonyl oxygens in the COOH group) . This reduction in hydrogen‑bond acceptor count relaxes intermolecular polarity, potentially improving passive membrane permeability and facilitating coupling reactions with the baccatin core [1]. The measured log P of 1.90 reinforces moderate lipophilicity suitable for organic‑phase handling.

Physicochemical properties Drug-likeness Solubility

Commercially Certified Purity vs. Unspecified-Grade Side‑Chain Precursors

Authoritative commercial suppliers (e.g., LKT Labs) provide this compound with a minimum HPLC purity of ≥98 %, accompanied by a certificate of analysis and storage at –20 °C to preserve stereochemical integrity . In contrast, generic side‑chain intermediates such as N‑benzoyl‑3‑phenylisoserine methyl ester are frequently sold at 90–95 % purity without defined enantiomeric excess, introducing variability into reaction stoichiometry and purification workflows . The solid, white‑to‑off‑white powder form of the target compound also offers easier handling relative to hygroscopic or oily alternatives.

Quality control Reference standard Synthetic reliability

Assessment of High‑Strength Differential Evidence

A systematic search of primary literature (PubMed, ACS, SciFinder) reveals that direct head‑to‑head quantitative comparisons between N‑[(1S,2R)‑2,3‑dihydroxy‑1‑phenylpropyl]benzamide and its closest structural analogues (e.g., N‑benzoyl‑3‑phenylisoserine, its methyl ester, or the racemic diol) are absent. The majority of published data derives from taxane‑level SAR studies in which the side‑chain configuration is varied indirectly. Users should therefore rely on class‑level inferences (stereochemical essentiality, physicochemical trends) and vendor‑supplied quality benchmarks when making procurement decisions. Prospective head‑to‑head studies would strengthen the evidence base for compound‑specific differentiation.

Evidence gap analysis Procurement risk

High‑Impact Procurement Scenarios for N‑[(1S,2R)‑2,3‑dihydroxy‑1‑phenylpropyl]benzamide


Asymmetric Synthesis of C13 Taxane Side‑Chain Analogues

The (1S,2R)‑diol serves as the direct precursor for oxazoline or aziridine intermediates employed in semi‑synthetic paclitaxel production [1]. Its single‑enantiomer identity ensures that the final taxane conjugate retains the stereochemistry required for high‑affinity tubulin binding, as evidenced by SAR analyses of the taxane pharmacophore [2].

Chiral Building Block for Structure‑Activity Relationship (SAR) Libraries

Medicinal chemistry groups use the diol to construct focused libraries of side‑chain‑modified taxanes. The ≥98 % chemical purity and defined stereochemistry minimise confounding effects from impurities or enantiomeric contaminants, allowing reliable correlation of structural modifications with microtubule‑stabilising activity .

Analytical Reference Standard for Taxane Metabolite Profiling

Because the compound represents the fully reduced form of the paclitaxel side chain, it can be employed as a retention‑time and mass‑spectral reference for identifying taxane metabolites or degradation products in pharmacokinetic and environmental fate studies [3].

Process‑Chemistry Route Scouting and Kinetic Resolution Studies

The dual‑hydroxyl functionality allows chemo‑enzymatic resolution experiments (e.g., lipase‑catalysed transesterification) that yield both enantiomeric forms for comparative biological evaluation. This approach has been demonstrated for related syn‑1,2‑diol substrates and is directly transferable to the target compound [1].

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